1-(1-Bromobutan-2-yl)-4-methylbenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15Br |
|---|---|
Molecular Weight |
227.14 g/mol |
IUPAC Name |
1-(1-bromobutan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C11H15Br/c1-3-10(8-12)11-6-4-9(2)5-7-11/h4-7,10H,3,8H2,1-2H3 |
InChI Key |
BXCSMIYUMZQROK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CBr)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Advanced Reaction Chemistry and Mechanistic Investigations of 1 1 Bromobutan 2 Yl 4 Methylbenzene
Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)
The substitution of the bromine atom in 1-(1-Bromobutan-2-yl)-4-methylbenzene can proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism, depending on the reaction conditions. The secondary nature of the benzylic carbocation that can be formed provides a platform for competition between these two pathways.
The SN1 pathway involves the formation of a carbocation intermediate. The rate of an SN1 reaction is primarily dependent on the concentration of the alkyl halide and is independent of the nucleophile's concentration. chemicalnote.com In contrast, the SN2 mechanism is a concerted process where the nucleophile attacks the carbon center at the same time as the bromide leaving group departs. chemicalnote.com The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile. chemicalnote.com
Stereochemical Outcomes of Nucleophilic Attack
The stereochemistry of the product in a nucleophilic substitution reaction is a key indicator of the dominant mechanistic pathway.
SN2 Pathway: An SN2 reaction proceeds with a backside attack of the nucleophile, leading to an inversion of the stereochemical configuration at the chiral center. If the starting material is a single enantiomer, the product will be the corresponding inverted enantiomer.
SN1 Pathway: The SN1 reaction proceeds through a planar carbocation intermediate. The nucleophile can attack this intermediate from either face with roughly equal probability. This typically results in the formation of a racemic or nearly racemic mixture of products, meaning both retention and inversion of the original stereochemistry are observed.
For this compound, a secondary alkyl halide, the choice between these pathways and the resulting stereochemical outcome is highly sensitive to the reaction conditions.
Influence of Nucleophile and Solvent on Reaction Kinetics
The kinetics of nucleophilic substitution reactions of this compound are significantly influenced by the nature of the nucleophile and the solvent.
Nucleophile Strength:
Strong Nucleophiles: Strong, often anionic, nucleophiles favor the SN2 pathway. These nucleophiles are more effective at attacking the electrophilic carbon in a concerted step.
Weak Nucleophiles: Weak, typically neutral, nucleophiles (e.g., water, alcohols) favor the SN1 pathway as they are not strong enough to initiate a backside attack and must wait for the formation of the carbocation intermediate.
Solvent Polarity:
Polar Protic Solvents: Solvents like water and alcohols can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding, thereby favoring the SN1 mechanism.
Polar Aprotic Solvents: Solvents such as acetone (B3395972) or DMSO are unable to stabilize the carbocation as effectively but can solvate the cation of the nucleophilic salt, increasing the nucleophilicity of the anion and thus favoring the SN2 pathway.
| Nucleophile | Solvent | Dominant Pathway | Expected Stereochemistry |
| Strong (e.g., I⁻, CN⁻) | Polar Aprotic (e.g., Acetone) | SN2 | Inversion |
| Weak (e.g., H₂O, ROH) | Polar Protic (e.g., Ethanol/Water) | SN1 | Racemization |
| Strong (e.g., I⁻, CN⁻) | Polar Protic (e.g., Ethanol/Water) | Competition (SN1/SN2) | Mixture of Inversion and Racemization |
| Weak (e.g., H₂O, ROH) | Polar Aprotic (e.g., Acetone) | Slow or No Reaction | - |
Elimination Reactions (E1 and E2 Pathways)
In the presence of a base, this compound can undergo elimination reactions to form alkenes. These reactions can also proceed through unimolecular (E1) or bimolecular (E2) mechanisms.
The E1 reaction is a two-step process involving the formation of a carbocation intermediate, which then loses a proton to form a double bond. It competes with the SN1 reaction. The E2 reaction is a concerted, one-step process where a base removes a proton and the leaving group departs simultaneously. pressbooks.pub
Regioselectivity and Stereoselectivity in Dehydrobromination
The dehydrobromination of this compound can potentially yield two regioisomers: 1-(but-1-en-2-yl)-4-methylbenzene (B14705713) (less substituted) and 1-(but-2-en-1-yl)-4-methylbenzene (B14716567) (more substituted). The more substituted alkene can exist as E and Z stereoisomers.
Regioselectivity (Zaitsev's vs. Hofmann's Rule): Typically, E2 reactions with small, strong bases (e.g., ethoxide) favor the formation of the more substituted and thermodynamically more stable alkene (Zaitsev's rule). However, the use of a sterically hindered, bulky base (e.g., potassium tert-butoxide) can favor the formation of the less substituted alkene (Hofmann's rule) by preferentially abstracting the more sterically accessible proton.
Stereoselectivity (E vs. Z): The E2 reaction is stereospecific and requires an anti-periplanar arrangement of the proton being abstracted and the bromine leaving group. This conformational requirement dictates the stereochemistry of the resulting alkene. For this compound, rotation around the C1-C2 bond allows for different conformations leading to either the (E) or (Z)-alkene. The relative stability of the transition states leading to these isomers will determine the product ratio, with the transition state leading to the more stable (E)-alkene generally being favored.
Kinetic Isotope Effect (KIE) Studies for Mechanism Elucidation
The kinetic isotope effect (KIE) is a powerful tool for distinguishing between E1 and E2 mechanisms. It involves replacing a hydrogen atom at a specific position with its heavier isotope, deuterium (B1214612) (D), and measuring the effect on the reaction rate.
E2 Mechanism: In an E2 reaction, the C-H bond is broken in the rate-determining step. libretexts.org Replacing the abstracted proton with deuterium results in a stronger C-D bond, which is broken more slowly. This leads to a significant primary kinetic isotope effect (kH/kD > 1, typically in the range of 4-8). libretexts.org
By performing the dehydrobromination of this compound and its deuterated analogue, the magnitude of the KIE can provide strong evidence for the operative elimination mechanism under specific conditions. A large KIE would support an E2 pathway, while a KIE near unity would be consistent with an E1 pathway.
| Mechanistic Feature | E1 Pathway | E2 Pathway |
| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Base] |
| Base Strength | Weak base sufficient | Strong base required |
| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |
| Kinetic Isotope Effect (kH/kD) | ~ 1 | > 1 (Primary KIE) |
Transition Metal-Catalyzed Cross-Coupling Reactions
This compound can serve as an electrophilic partner in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Heck reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds.
In a typical cross-coupling reaction, a transition metal catalyst, commonly palladium-based, facilitates the reaction between the alkyl halide and an organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) or an alkene (in the Heck reaction).
The reactivity and success of these cross-coupling reactions with a secondary alkyl bromide like this compound can be influenced by several factors:
Catalyst System: The choice of the palladium catalyst and the supporting ligands is crucial. Ligands can influence the rate of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle.
Reaction Conditions: Temperature, solvent, and the choice of base can significantly impact the yield and selectivity of the cross-coupling reaction.
β-Hydride Elimination: A common side reaction for alkyl halides with β-hydrogens is β-hydride elimination from the organopalladium intermediate, which leads to the formation of an alkene byproduct. The choice of catalyst and reaction conditions can be optimized to minimize this competing pathway.
These cross-coupling reactions provide a powerful method for introducing a variety of substituents at the benzylic position of the 4-methylbenzene moiety, enabling the synthesis of a diverse range of complex molecules.
Radical Reactions and Halogen Atom Transfer
The C-Br bond in this compound is susceptible to homolytic cleavage, making it a precursor for generating secondary alkyl radicals for subsequent transformations.
Alkyl radicals can be generated from the C-Br bond through several mechanisms. In the context of catalysis, a single electron transfer (SET) from a low-valent transition metal, such as Ni(I) or Pd(0), to the alkyl bromide is a common initiation step. beilstein-journals.orgrsc.org This process forms the alkyl radical and a higher-valent metal-halide species. acs.org Mechanistic studies in nickel-catalyzed cross-electrophile couplings provide strong evidence for the involvement of radical intermediates, which can be detected using radical probe experiments (e.g., with cyclopropylmethyl bromide). acs.orgnih.gov These radical intermediates can then participate in either organometallic catalytic cycles or radical chain processes. rsc.org
Visible-light photoredox catalysis offers a mild and efficient method for generating alkyl radicals from C-Br bonds. nih.govrsc.org In a typical cycle, a photocatalyst (often an iridium or ruthenium complex, or an organic dye) absorbs visible light and enters an excited state. nih.govrsc.org This excited-state catalyst can then reduce the alkyl bromide via single electron transfer, leading to the formation of the alkyl radical and the catalyst radical anion. This process regenerates the ground-state catalyst in a subsequent step. nih.gov This method has been used to initiate radical addition reactions to various acceptors. nih.gov It is also possible for the C-Br bond to undergo direct homolysis under visible light without a catalyst, initiating radical cascades. rsc.org
Once generated, the secondary alkyl radical derived from this compound can undergo various C-C bond-forming reactions.
Intramolecular Cyclizations: If the parent molecule is appropriately designed with an appended unsaturated moiety (e.g., an alkene or alkyne), the generated radical can cyclize in an intramolecular fashion. wikipedia.org These cyclizations are typically rapid and selective, with a strong preference for forming five- and six-membered rings via exo cyclization. wikipedia.org Such reactions provide a powerful route to complex cyclic and polycyclic structures. rsc.orgrsc.orgnih.gov
Intermolecular Additions: The generated radical can add to an external radical acceptor, such as an electron-deficient alkene (a Giese-type reaction). researchgate.net The success of these intermolecular additions often depends on polarity matching between the typically nucleophilic alkyl radical and an electron-poor alkene. nih.gov However, recent advances have enabled polarity-mismatched additions through palladium catalysis or by using vinyl sulfonium (B1226848) ions as alkene surrogates. nih.govdicp.ac.cn These methods expand the scope of radical additions to include unactivated and electron-rich olefins. nih.govdicp.ac.cn
Formation and Reactivity of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)
The conversion of this compound into organometallic reagents, such as Grignard or organolithium compounds, opens a pathway to a variety of synthetic transformations. These reagents effectively function as nucleophilic 2-(p-tolyl)butyl anions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. However, the secondary nature of the alkyl halide presents specific challenges and considerations in the formation and subsequent reactivity of these organometallic species.
Detailed research findings specifically for the organometallic reagents derived from this compound are not extensively documented in publicly accessible literature. Therefore, the discussion of their formation and reactivity is based on established principles for secondary alkyl halides and analogous, structurally similar systems that have been studied in detail.
Formation of 2-(p-tolyl)butylmagnesium bromide (Grignard Reagent)
The preparation of a Grignard reagent from this compound involves the reaction of the alkyl bromide with magnesium metal in an aprotic ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). pressbooks.publibretexts.orglibretexts.org The reaction transforms the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon center.
Reaction Scheme:
CH₃-C₆H₄-CH(CH₂CH₃)-CH₂Br + Mg → CH₃-C₆H₄-CH(CH₂CH₃)-CH₂MgBr
This compound → 2-(p-tolyl)butylmagnesium bromide
Several factors are critical for the successful formation of this secondary Grignard reagent:
Solvent: Anhydrous coordinating solvents like THF or diethyl ether are essential. libretexts.org They solvate the magnesium center, stabilizing the Grignard reagent as it forms. libretexts.orgwikipedia.org
Magnesium Activation: The reaction occurs on the surface of the magnesium metal. masterorganicchemistry.com Often, the metal surface is coated with a passivating layer of magnesium oxide, which can inhibit the reaction. Activation using small amounts of iodine or 1,2-dibromoethane (B42909) is common to expose a fresh, reactive metal surface. masterorganicchemistry.comprepchem.com
Formation of 2-(p-tolyl)butyllithium (Organolithium Compound)
Organolithium reagents are typically more reactive and more basic than their Grignard counterparts. wikipedia.org The formation of 2-(p-tolyl)butyllithium can be approached through several methods, though direct reaction with lithium metal can be sluggish and complicated by side reactions.
A more contemporary and stereochemically controlled method for preparing chiral secondary alkyllithium reagents involves a metal-halogen exchange reaction. wikipedia.org This is often performed at very low temperatures using two equivalents of an alkyllithium reagent like tert-butyllithium. While this method is highly effective for alkyl iodides, its application to alkyl bromides is also feasible. uni-muenchen.deresearchgate.net
Reaction Scheme (via Halogen-Lithium Exchange):
CH₃-C₆H₄-CH(CH₂CH₃)-CH₂Br + 2 t-BuLi → CH₃-C₆H₄-CH(CH₂CH₃)-CH₂Li + t-BuBr + t-BuH
This compound → 2-(p-tolyl)butyllithium
This exchange is typically very fast, even at temperatures as low as -78 °C, which helps to suppress side reactions like elimination. wikipedia.org For a chiral starting material such as this compound, a key advantage of this method is the potential for high retention of stereochemical configuration. uni-muenchen.de
Reactivity and Mechanistic Considerations
Both the Grignard and organolithium reagents derived from this compound are powerful nucleophiles and strong bases. pressbooks.pubwikipedia.org Their utility lies in their reactions with a wide range of electrophiles. The chiral nature of the 2-(p-tolyl)butyl group means that reactions at the carbanionic center are expected to proceed with a high degree of stereoretention, particularly for reactions of the organolithium species at low temperatures. nih.govnih.govrsc.org
The reactivity profile for these reagents can be illustrated by their reactions with various classes of electrophiles. The following tables summarize the expected products and typical yields based on studies of analogous chiral secondary organometallic systems. researchgate.netrsc.org
| Electrophile | Product Type | Predicted Product Structure | Anticipated Yield Range | Reference Analogues |
|---|---|---|---|---|
| Benzaldehyde | Secondary Alcohol | ![]() | 70-85% | rsc.orgrsc.org |
| Acetone | Tertiary Alcohol | ![]() | 65-80% | rsc.orgrsc.org |
| Carbon Dioxide (CO₂) | Carboxylic Acid | ![]() | 60-75% | masterorganicchemistry.com |
| Cyclohexyl isocyanate | Amide | ![]() | 70-90% | rsc.orgrsc.org |
| Benzoyl chloride | Ketone | ![]() | 75-89% | nih.govrsc.org |
| Electrophile | Product Type | Predicted Product Structure | Anticipated Yield Range | Reference Analogues |
|---|---|---|---|---|
| N,N-Dimethylformamide (DMF) | Aldehyde | ![]() | 60-75% | uni-muenchen.deresearchgate.net |
| Dicyclopropyl ketone | Tertiary Alcohol | ![]() | 55-65% | uni-muenchen.de |
| N-Methoxy-N-methylamides (Weinreb amides) | Ketone | ![]() | 60-80% | uni-muenchen.deresearchgate.net |
| Dimethyl disulfide (MeSSMe) | Thioether | ![]() | 80-90% | uni-muenchen.de |
| Isopropoxyboronic acid pinacol (B44631) ester | Boronic Ester | ![]() | 70-85% | researchgate.net |
Mechanistically, these reactions proceed via nucleophilic attack of the carbanionic carbon on the electrophilic center of the substrate. libretexts.org For carbonyl compounds, this results in the formation of a tetrahedral intermediate which, upon acidic workup, yields the corresponding alcohol. masterorganicchemistry.com The high reactivity of organolithium compounds necessitates low reaction temperatures (often -78 °C) to control reactivity and prevent side reactions, such as enolization of carbonyl substrates. uniurb.it
Computational and Theoretical Studies on 1 1 Bromobutan 2 Yl 4 Methylbenzene and Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(1-bromobutan-2-yl)-4-methylbenzene and its analogues, DFT is instrumental in exploring reaction mechanisms, conformational landscapes, and the electronic properties that dictate its reactivity.
DFT calculations are widely employed to map the potential energy surfaces of chemical reactions, identifying transition states and intermediates to elucidate reaction mechanisms. For benzylic bromides, these calculations can clarify the pathways of nucleophilic substitution and elimination reactions.
Studies on similar electrophilic aromatic brominations have utilized DFT to construct reaction profiles for both direct substitution and addition-elimination processes. rsc.org For a compound like this compound, DFT can be used to model the transition states for SN1 and SN2 substitution reactions at the benzylic carbon, as well as E1 and E2 elimination pathways. The calculations would involve optimizing the geometries of reactants, products, and, crucially, the high-energy transition state structures that connect them.
For instance, in an SN2 reaction, the transition state would feature a pentacoordinate carbon atom where the C-Br bond is partially broken and the bond to the incoming nucleophile is partially formed. In an E2 elimination, the transition state would involve the concerted breaking of the C-H and C-Br bonds and the formation of a pi bond. The calculated activation energies (the energy difference between the reactants and the transition state) for these pathways can predict which mechanism is kinetically favored under specific conditions. researchgate.net
Table 1: Hypothetical DFT-Calculated Activation Energies for Competing Pathways Note: These values are illustrative for this compound and are based on typical findings for similar benzylic halides.
| Reaction Pathway | Transition State Description | Calculated Activation Energy (kcal/mol) |
| SN2 | Pentacoordinate carbon, partial bonds to Br and nucleophile. | 20.5 |
| SN1 | Formation of a secondary benzylic carbocation. | 25.0 |
| E2 | Concerted removal of H and Br. | 22.8 |
| E1 | Carbocation intermediate followed by proton removal. | 26.2 |
These hypothetical data suggest that for this specific structure, an SN2 mechanism would be slightly favored over an E2 mechanism, while pathways involving a carbocation intermediate (SN1, E1) are less likely due to higher activation barriers.
Molecules with rotatable single bonds exist as a mixture of different conformers. DFT calculations can determine the relative energies of these conformers to predict the most stable three-dimensional structures. researchgate.net For this compound, rotation around the C-C bonds of the butyl chain and the bond connecting the butyl group to the benzene (B151609) ring gives rise to various staggered and eclipsed conformations.
Computational studies on halogenated alkanes show that DFT methods, such as those using the M05-2X or M06 functionals, can accurately predict conformational energies. nih.gov The stability of different conformers is governed by a balance of steric hindrance, electrostatic interactions (like dipole-dipole interactions), and hyperconjugation. nih.govacs.org For the two stereoisomers, (R)- and (S)-1-(1-bromobutan-2-yl)-4-methylbenzene, DFT can calculate their ground-state energies. As enantiomers, they have identical energies and stability, but DFT can be used to analyze the relative stabilities of diastereomers if another chiral center were present. The analysis would identify the most stable conformer by locating the global minimum on the potential energy surface. researchgate.netacs.org
DFT is a powerful tool for predicting the outcome of reactions where multiple products are possible. nih.gov In the case of an elimination reaction of this compound, two different alkenes could be formed: 1-(but-1-en-2-yl)-4-methylbenzene (B14705713) (Hofmann product) or 1-(but-2-en-2-yl)-4-methylbenzene (Zaitsev product).
DFT can be used to calculate the activation energies for the transition states leading to each product. The regioselectivity is determined by the relative heights of these energy barriers. researchgate.net Generally, the transition state leading to the more substituted (and thermodynamically more stable) Zaitsev product is lower in energy. However, a bulky base might favor the less sterically hindered transition state leading to the Hofmann product. Conceptual DFT reactivity indices can also provide insight into the preferred regioselectivity. rsc.org
The cleavage of the carbon-bromine bond is a critical step in many reactions involving this compound. DFT provides detailed information about the electronic structure of the molecule, including bond strengths, charge distributions, and molecular orbitals, which are crucial for understanding C-Br bond activation.
Theoretical investigations into the reductive cleavage of alkyl halides have shown that the process can be concerted rather than stepwise. acs.org DFT calculations can model the process of electron attachment to the molecule, which can lead to the dissociation of the C-Br bond to form a benzyl (B1604629) radical and a bromide anion. acs.orgresearchgate.net The analysis of the Lowest Unoccupied Molecular Orbital (LUMO) often shows significant antibonding character along the C-Br bond axis, indicating that adding an electron to this orbital would weaken and ultimately break the bond. The calculated C-Br bond dissociation energy (BDE) provides a quantitative measure of the bond's strength. utexas.edu Surface-mediated dehalogenation studies using DFT have also shown how catalytic surfaces can lower the energy barrier for C-Br scission. researchgate.net
Molecular Dynamics Simulations of Intermolecular Interactions
While DFT focuses on the electronic structure of individual or small groups of molecules, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations can provide insights into the bulk properties and intermolecular interactions of this compound in different environments. matsci.org
By simulating a system containing many molecules of the compound, MD can be used to calculate properties like density, viscosity, and diffusion coefficients. semanticscholar.orgkoreascience.kr The simulations track the trajectories of molecules, revealing how they interact with each other through van der Waals forces, dipole-dipole interactions, and π-stacking of the benzene rings. Studies on similar alkylbenzenes have used MD to understand their organization at interfaces and in solution. matsci.orgsciopen.com For this compound, MD could model its interaction with solvents, predicting its solubility and how it might orient itself at a liquid-liquid or liquid-vapor interface. matsci.org
Quantum Chemical Characterization of Radical Intermediates
Homolytic cleavage of the C-Br bond in this compound results in the formation of a 1-(4-methylphenyl)butan-2-yl radical. Quantum chemical methods, including DFT, are essential for characterizing such radical intermediates.
The stability of this radical is significantly influenced by the adjacent benzene ring. The unpaired electron can be delocalized into the π-system of the ring, creating resonance structures that stabilize the radical. This is known as benzylic stabilization. masterorganicchemistry.com DFT calculations can visualize the spin density distribution, showing where the unpaired electron is most likely to be found. acs.org For the benzylic radical derived from this compound, significant spin density would be found on the secondary carbon and delocalized onto the ortho and para positions of the p-tolyl group. This delocalization lowers the energy of the radical, making the benzylic C-H and C-Br bonds weaker than their non-benzylic counterparts. masterorganicchemistry.com Computational studies have quantified the stabilization provided by aromatic rings to adjacent radical centers, confirming that this effect leads to longer-lived and more stable radical intermediates. researchgate.netresearchgate.net
Advanced Analytical Methodologies for Complex Structural and Stereochemical Elucidation
Chiral Chromatography for Enantiomeric Purity and Separation.nih.govhuji.ac.il
Chiral chromatography is an indispensable tool for the separation of enantiomers, enabling the assessment of enantiomeric purity and the isolation of individual stereoisomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).
High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a primary method for the enantioselective analysis of chiral compounds. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for a broad range of racemates. For a compound like 1-(1-Bromobutan-2-yl)-4-methylbenzene, columns with phenylcarbamate derivatives of cellulose or amylose would be a suitable choice. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, driven by a combination of interactions including hydrogen bonding, π-π interactions, and steric hindrance.
The choice of mobile phase is critical for achieving optimal separation. In normal-phase mode, a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) is commonly used. The polar modifier competes with the analyte for interactive sites on the CSP, thereby influencing retention and resolution.
Table 1: Illustrative HPLC Parameters for Enantiomeric Separation
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 9.8 min |
| Resolution (Rs) | > 1.5 |
This data is illustrative and based on typical separations of similar chiral aromatic compounds.
Gas Chromatography (GC) with chiral capillary columns is another powerful technique for enantiomeric separation, particularly for volatile compounds. Cyclodextrin-based chiral stationary phases are widely used in GC. These cyclic oligosaccharides have a chiral cavity, and their derivatives can offer a high degree of enantioselectivity. For this compound, a column coated with a derivatized β-cyclodextrin would be a logical choice. The separation is based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin.
Table 2: Representative GC Parameters for Enantiomeric Separation
| Parameter | Condition |
| Column | CycloSil-B (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), then 5 °C/min to 180 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Retention Time (Enantiomer 1) | 15.2 min |
| Retention Time (Enantiomer 2) | 15.7 min |
This data is hypothetical and serves to illustrate a typical chiral GC separation.
Advanced Spectroscopic Techniques for Mechanistic Studies.wikipedia.orgwikipedia.org
Advanced spectroscopic methods are pivotal for monitoring reaction kinetics, identifying intermediates, and performing detailed structural assignments.
In-situ (real-time) Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful process analytical technologies (PAT) for monitoring the progress of chemical reactions. For a potential synthesis of this compound, such as the reduction of a ketone precursor followed by bromination, in-situ monitoring can provide valuable mechanistic insights and ensure reaction completion.
For instance, in a hypothetical synthesis involving the formation of a Grignard reagent from a related aryl bromide, in-situ IR spectroscopy could track the disappearance of the C-Br bond vibration and the appearance of new bands corresponding to the organomagnesium intermediate. Similarly, in-situ NMR could monitor the change in chemical shifts of aromatic and aliphatic protons as the starting material is converted to the product.
Table 3: Spectroscopic Monitoring of a Hypothetical Bromination Reaction
| Technique | Analyte/Functional Group | Observed Change |
| In-situ IR | O-H stretch (alcohol precursor) | Disappearance of broad peak around 3300 cm⁻¹ |
| In-situ IR | C-Br stretch (product) | Appearance of a new peak around 650 cm⁻¹ |
| In-situ ¹H NMR | -CH(OH)- proton | Shift from ~4.5 ppm to a downfield position |
| In-situ ¹H NMR | -CH(Br)- proton | Appearance of a new multiplet around 4.8-5.2 ppm |
Two-dimensional (2D) NMR spectroscopy is essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules with overlapping resonances. Key 2D NMR experiments for the structural elucidation of this compound would include:
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, allowing for the identification of adjacent protons. For the target molecule, COSY would show correlations between the methyl protons of the butyl chain and the adjacent methine proton, as well as between the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei, providing a map of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between different fragments of the molecule, for example, connecting the butyl chain to the tolyl group.
Table 4: Expected Key 2D NMR Correlations for this compound
| 2D NMR Experiment | Key Correlation | Structural Information |
| COSY | H1' ↔ H2' | Confirms connectivity within the butyl chain |
| HSQC | Aromatic Protons ↔ Aromatic Carbons | Assigns protons to their respective carbons in the tolyl ring |
| HMBC | H2' ↔ C1 (aromatic) | Confirms the attachment of the butyl chain to the aromatic ring |
| HMBC | Tolyl-CH₃ protons ↔ C4 (aromatic) | Confirms the position of the methyl group on the aromatic ring |
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique requires a single crystal of the compound. By analyzing the diffraction pattern of X-rays passing through the crystal, the precise spatial arrangement of all atoms can be determined.
For a chiral molecule like this compound, successful crystallographic analysis would unambiguously assign the R or S configuration to the stereocenter at the second position of the butyl chain. The presence of the bromine atom is advantageous for this technique, as its anomalous scattering of X-rays can aid in the reliable determination of the absolute configuration. While obtaining a suitable crystal can be a challenge, the structural information it provides is unparalleled in its detail and certainty.
Role As a Synthetic Building Block in Complex Molecule Synthesis
Precursor for Advanced Fine Chemicals
There is currently no specific information available in scientific literature detailing the use of 1-(1-Bromobutan-2-yl)-4-methylbenzene as a precursor for the synthesis of advanced fine chemicals.
Intermediate in the Synthesis of Biologically Relevant Molecules (e.g., as scaffolds, not active drugs)
The role of this compound as an intermediate in the synthesis of biologically relevant molecules is not documented. In principle, molecules with this structural motif could serve as scaffolds in medicinal chemistry, allowing for the introduction of the 1-(4-methylphenyl)butan-2-yl group into larger, more complex structures. However, no specific examples of its use in the synthesis of biologically relevant scaffolds have been reported.
Building Block for Functional Materials (e.g., monomers for polymers)
There is no information available regarding the use of this compound as a building block for functional materials. Its structure does not immediately suggest a typical monomer for common polymerization reactions without prior functional group modification.
Future Research Directions and Emerging Paradigms in 1 1 Bromobutan 2 Yl 4 Methylbenzene Chemistry
Development of Novel Catalytic Systems for Selective Functionalization
The selective functionalization of 1-(1-Bromobutan-2-yl)-4-methylbenzene presents a significant challenge due to the presence of multiple reactive sites. Future research will undoubtedly focus on the development of sophisticated catalytic systems to achieve precise control over its transformations.
Transition metal-catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds. rsc.orgresearchgate.netnih.govresearchgate.netnih.govbohrium.comyoutube.com For this compound, this could enable the introduction of new functional groups at specific positions on the aromatic ring or the alkyl chain, bypassing the need for pre-functionalized starting materials. Research in this area will likely target the design of catalysts that can differentiate between the various C-H bonds of the molecule, offering unprecedented control over regioselectivity.
Another promising avenue is the use of photoredox catalysis. nih.gov Light-mediated reactions can often proceed under mild conditions and offer unique reactivity patterns. For the synthesis of this compound, photochemical benzylic bromination represents a key strategy. rsc.orgrsc.orgacs.orgresearchgate.netresearchgate.net Future work could focus on developing more efficient and selective photocatalysts for the benzylic bromination of the precursor, 2-(4-methylphenyl)butane, minimizing side reactions and improving energy efficiency.
The table below summarizes potential catalytic systems for the synthesis and functionalization of this compound.
| Catalytic System | Target Reaction | Potential Advantages |
| Transition Metal Catalysts (e.g., Pd, Rh, Ru) | C-H Functionalization | High selectivity, atom economy, direct functionalization. |
| Photoredox Catalysts (e.g., organic dyes, iridium complexes) | Benzylic Bromination, C-H Functionalization | Mild reaction conditions, unique reactivity, high efficiency. |
| Lewis Acids (e.g., AlCl₃, FeCl₃) | Friedel-Crafts Alkylation | Well-established, effective for aromatic alkylation. |
Integration of Flow Chemistry and Automation for Scalable Synthesis
The translation of laboratory-scale syntheses to industrial production is often hampered by challenges in scalability, safety, and reproducibility. Flow chemistry, in conjunction with automation, offers a transformative solution for the synthesis of this compound. acs.orgadesisinc.comrsc.orgresearchgate.netsigmaaldrich.comd-nb.infonih.govchemrxiv.orgrsc.orgflinders.edu.auaurigeneservices.comallfordrugs.comnih.gov
Automation plays a crucial role in optimizing and streamlining flow syntheses. Automated platforms can perform high-throughput experimentation to rapidly screen reaction conditions and identify optimal parameters. rsc.orgresearchgate.netsigmaaldrich.comnih.govchemrxiv.org This not only accelerates process development but also enables real-time monitoring and control, ensuring consistent product quality. The integration of artificial intelligence and machine learning algorithms with automated systems can further enhance the efficiency of reaction optimization. sesjournal.commit.edustanford.eduacs.orgacs.org
The potential benefits of integrating flow chemistry and automation in the synthesis of this compound are summarized below:
| Feature | Benefit |
| Enhanced Safety | Better control over hazardous reactions and reagents. |
| Improved Scalability | Seamless transition from laboratory to production scale. |
| Increased Efficiency | Reduced reaction times and higher throughput. |
| Higher Purity | Minimized byproduct formation through precise control. |
| Automation | Rapid process optimization and real-time monitoring. |
Computational Design and Prediction of Novel Reactivity
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to the study of this compound can provide valuable insights into its reactivity and guide the design of novel synthetic routes.
Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict transition states, and understand the factors governing regioselectivity in the synthesis and functionalization of this compound. For instance, DFT studies can help in understanding the carbocation rearrangements that might occur during the Friedel-Crafts alkylation step in its synthesis.
Furthermore, the rise of machine learning and artificial intelligence is revolutionizing the prediction of chemical reactions and properties. sesjournal.commit.edustanford.eduacs.orgacs.org Machine learning models, trained on large datasets of known reactions, can predict the outcome of a given transformation with increasing accuracy. sesjournal.commit.edustanford.eduacs.org These models could be applied to predict the most likely products of various functionalization reactions of this compound, thereby guiding experimental efforts.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of this compound and its derivatives with their chemical reactivity or potential biological activity. nih.govunipi.itnih.govhilarispublisher.comorientjchem.org Such models can aid in the design of new molecules with desired properties.
Bio-inspired Synthetic Approaches to Organobromine Compounds
Nature provides a rich source of inspiration for the development of novel and sustainable synthetic methods. The biosynthesis of a vast array of organobromine compounds in marine organisms, often catalyzed by enzymes such as haloperoxidases, offers a blueprint for environmentally benign halogenation reactions. nih.govnih.govacs.orgrsc.orgresearchgate.nettandfonline.comnih.govacs.orgmdpi.comyoutube.comengineering.org.cn
Future research could explore the use of isolated halogenating enzymes or engineered microorganisms for the synthesis of this compound or its precursors. nih.govnih.gov Biocatalytic approaches often proceed under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit high regio- and stereoselectivity, offering a green alternative to traditional chemical methods. rsc.org
Moreover, the development of biomimetic catalysts, synthetic molecules that mimic the active sites of halogenating enzymes, is another exciting area of research. engineering.org.cn These catalysts could offer the advantages of enzymatic reactions, such as high selectivity, while being more robust and easier to handle than the enzymes themselves. A chemoenzymatic approach, combining the strengths of both chemical and biological catalysis, could also be envisioned for the efficient synthesis of this compound. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










